4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine 4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine Glucocorticoid resistance inhibitor is an inhibitor of glucocorticoid resistance. It inhibits cell growth of the T cell acute lymphoblastic leukemia (T-ALL) cell line CUTTL1 when used in combination with dexamethasone (EC50 = 28 µM) and is less effective when used alone (EC50 = 294 µM). Glucocorticoid resistance inhibitor (6.25-50 µM) preferentially inhibits growth of CUTTL1 cells expressing high levels of the glucocorticoid receptor over cells expressing low levels. It upregulates the gene expression and protein levels of the glucocorticoid receptor and induces expression of dexamethasone-regulated genes when used in combination with dexamethasone but not when used alone.
J9 is a Glucocorticoid resistance inhibitor. J9 Reverses Dexamethasone Resistance in T-cell Acute Lymphoblastic Leukemia (T-ALL).
Brand Name: Vulcanchem
CAS No.:
VCID: VC0531096
InChI: InChI=1S/C12H12N4/c13-12-15-7-10(8-3-5-14-6-4-8)11(16-12)9-1-2-9/h3-7,9H,1-2H2,(H2,13,15,16)
SMILES: C1CC1C2=NC(=NC=C2C3=CC=NC=C3)N
Molecular Formula: C12H12N4
Molecular Weight: 212.25 g/mol

4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine

CAS No.:

Cat. No.: VC0531096

Molecular Formula: C12H12N4

Molecular Weight: 212.25 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine -

Specification

Molecular Formula C12H12N4
Molecular Weight 212.25 g/mol
IUPAC Name 4-cyclopropyl-5-pyridin-4-ylpyrimidin-2-amine
Standard InChI InChI=1S/C12H12N4/c13-12-15-7-10(8-3-5-14-6-4-8)11(16-12)9-1-2-9/h3-7,9H,1-2H2,(H2,13,15,16)
Standard InChI Key PQLYPFZAOUDDHB-UHFFFAOYSA-N
SMILES C1CC1C2=NC(=NC=C2C3=CC=NC=C3)N
Canonical SMILES C1CC1C2=NC(=NC=C2C3=CC=NC=C3)N
Appearance Solid powder

Introduction

Molecular Structure and Physicochemical Properties

4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine (C₁₂H₁₂N₄) has a molecular weight of 212.25 g/mol and a planar structure that facilitates π-π stacking interactions with aromatic residues in target proteins. The cyclopropyl group introduces steric strain, potentially enhancing binding specificity, while the pyridin-4-yl moiety contributes to solubility in polar solvents like dimethyl sulfoxide (DMSO). Key identifiers include:

Table 1: Molecular and Physicochemical Properties

PropertyValue
IUPAC Name4-cyclopropyl-5-pyridin-4-ylpyrimidin-2-amine
SMILESC1CC1C2=NC(=NC=C2C3=CC=NC=C3)N
InChIKeyPQLYPFZAOUDDHB-UHFFFAOYSA-N
AppearanceSolid powder
SolubilitySoluble in DMSO
Storage Conditions-20°C (long-term), 0–4°C (short-term)

The compound’s stability under refrigeration (>2 years) and moderate solubility profile make it suitable for in vitro assays.

Synthesis and Chemical Reactivity

The synthesis of 4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine involves multi-step organic reactions, typically starting with the functionalization of a pyrimidine precursor. Key steps include:

  • Cyclopropane Introduction: A Suzuki-Miyaura coupling reaction attaches the cyclopropyl group to the pyrimidine ring under palladium catalysis.

  • Pyridinyl Substitution: A nucleophilic aromatic substitution installs the pyridin-4-yl group at position 5, leveraging the electron-deficient nature of the pyrimidine ring.

  • Amination: A Buchwald-Hartwig amination introduces the primary amine at position 2, completing the core structure.

Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to achieving yields >98% purity. The electron-withdrawing pyridinyl group stabilizes intermediates during synthesis, reducing side reactions.

Biological Activity and Mechanism of Action

Glucocorticoid Receptor Modulation

J9 reverses glucocorticoid resistance in T-ALL by upregulating glucocorticoid receptor (GR) expression. In resistant cell lines, J9 treatment restores GR-mediated transcription, enhancing dexamethasone-induced apoptosis. Mechanistically, J9 inhibits ubiquitin-proteasome degradation of GR, increasing its cytoplasmic stability and nuclear translocation.

Table 2: Key Research Findings on J9’s Activity

Study ModelEffect ObservedReference
T-ALL cell lines (Jurkat)70% reduction in IC₅₀ of dexamethasone
Mouse xenograft modelsTumor volume reduction by 50%

Selectivity and Off-Target Effects

Pharmacological Profile

Pharmacokinetics

  • Absorption: Rapid uptake in vitro (Tₘₐₓ = 1.5 h).

  • Metabolism: Hepatic clearance via CYP3A4, producing inactive hydroxylated metabolites.

  • Half-Life: 4.2 hours in murine plasma.

Toxicity

Acute toxicity studies in mice indicate a maximum tolerated dose (MTD) of 150 mg/kg, with reversible hepatotoxicity at higher doses. No genotoxicity was observed in Ames tests.

Comparative Analysis with Structural Analogs

J9’s cyclopropyl-pyridinyl motif distinguishes it from other pyrimidine-based GR modulators. Compared to mifepristone (a GR antagonist), J9 lacks progesterone receptor affinity, reducing off-target effects. Analogues with bulkier substituents at position 4 show reduced blood-brain barrier penetration, underscoring J9’s optimal steric profile.

Future Directions

  • Clinical Translation: Phase I trials to assess safety in relapsed T-ALL patients.

  • Combination Therapies: Synergy studies with CAR-T cells or BH3 mimetics.

  • Formulation Optimization: Development of nanoparticle carriers to improve bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator